
deoxythymidine-5'-triphosphate
Overview
Description
Deoxythymidine-5'-triphosphate (dTTP) is one of the four canonical deoxyribonucleoside triphosphates (dNTPs) essential for DNA synthesis. It serves as a direct precursor for thymine incorporation into DNA during replication. Structurally, dTTP consists of a thymine base linked to a deoxyribose sugar and three phosphate groups at the 5' position .
The biosynthesis of dTTP occurs via two pathways:
De novo synthesis: Thymidylate synthase (TYMS) catalyzes the methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to form 2'-deoxythymidine-5'-monophosphate (dTMP), which is subsequently phosphorylated to dTTP through sequential enzymatic steps involving thymidylate kinase and nucleoside diphosphate kinase .
Salvage pathway: Thymidine kinase phosphorylates thymidine to dTMP, which is further converted to dTTP .
dTTP is critical for maintaining genomic stability, as imbalances in its concentration can lead to mutagenesis or replication errors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymidine 5’-triphosphate is synthesized via the methylation of deoxyuridine monophosphate (dUMP) by the enzyme thymidylate synthase . The reaction involves the transfer of a methyl group from 5,10-methylenetetrahydrofolate to dUMP, forming deoxythymidine monophosphate (dTMP), which is then phosphorylated to form thymidine 5’-triphosphate.
Industrial Production Methods: Industrial production of thymidine 5’-triphosphate typically involves enzymatic synthesis using thymidylate synthase and kinases to sequentially add phosphate groups to dTMP . The process is optimized for high yield and purity, often involving purification steps such as chromatography.
Chemical Reactions Analysis
Types of Reactions: Thymidine 5’-triphosphate undergoes various chemical reactions, including:
Phosphorylation: Conversion of dTMP to thymidine 5’-triphosphate.
Hydrolysis: Breakdown of thymidine 5’-triphosphate into thymidine and inorganic phosphate.
Polymerization: Incorporation into DNA strands during DNA synthesis.
Common Reagents and Conditions:
Phosphorylation: Requires ATP and specific kinases.
Hydrolysis: Catalyzed by phosphatases under physiological conditions.
Polymerization: Catalyzed by DNA polymerases in the presence of a DNA template and primer.
Major Products:
Phosphorylation: Thymidine 5’-triphosphate.
Hydrolysis: Thymidine and inorganic phosphate.
Polymerization: Extended DNA strands with incorporated thymidine residues.
Scientific Research Applications
Role in DNA Synthesis
Deoxythymidine-5'-triphosphate is essential for DNA replication and repair processes. It serves as one of the four nucleotides that compose DNA, where it pairs with adenine during DNA synthesis. The incorporation of dTTP into DNA is facilitated by DNA polymerases, which catalyze the addition of nucleotides to the growing DNA strand.
dTTP is widely used in various research applications:
- Polymerase Chain Reaction (PCR) : dTTP is a critical component in PCR, enabling the amplification of specific DNA sequences. The efficiency of PCR can be significantly influenced by the concentration and quality of dTTP used .
- In vitro Transcription : In molecular biology, dTTP is utilized for synthesizing RNA from DNA templates, which is crucial for studying gene expression and regulation .
- DNA Sequencing : dTTP is involved in sequencing reactions, facilitating the determination of nucleotide sequences in DNA samples .
Clinical Applications
dTTP also plays a role in clinical research, particularly in the study of viral infections and cancer:
- Antiviral Research : Modified forms of dTTP, such as 3′-azido-3′-deoxythymidine (AZT), have been studied for their inhibitory effects on reverse transcriptase in HIV. AZT acts as a chain terminator during viral replication, making it a key component in antiretroviral therapy .
- Cancer Studies : Elevated levels of deoxythymidine-5'-triphosphatase (dTTPase), an enzyme that hydrolyzes dTTP, have been correlated with lymphoproliferative disorders. This relationship suggests that dTTPase activity could serve as a biomarker for disease progression in cancers such as non-Hodgkin's lymphoma .
Case Studies
Several studies highlight the significance of dTTP in various contexts:
- Study on dTTPase Activity : A study examined serum samples from leukemic mice and patients with non-Hodgkin's lymphoma. The findings indicated a significant correlation between increased dTTPase activity and disease severity, suggesting its potential as a diagnostic marker .
- HIV Reverse Transcriptase Inhibition : Research on beta-L-3'-azido-3'-deoxythymidine 5'-triphosphate demonstrated its moderate inhibition of HIV reverse transcriptase compared to its beta-D counterpart. This study elucidated the mechanisms underlying antiviral efficacy and resistance .
Mechanism of Action
Thymidine 5’-triphosphate is one of the four natural deoxynucleotides, along with deoxyadenosine 5’-triphosphate, deoxyguanosine 5’-triphosphate, and deoxycytosine 5’-triphosphate . Compared to these compounds, thymidine 5’-triphosphate is unique in that it does not have a corresponding ribonucleoside triphosphate . This uniqueness is due to the presence of uridine triphosphate in RNA synthesis instead of thymidine triphosphate .
Comparison with Similar Compounds
Structural and Functional Comparison with Other dNTPs
dTTP is structurally analogous to other dNTPs (dATP, dCTP, dGTP) but differs in its pyrimidine base (thymine vs. adenine, cytosine, or guanine). Key functional distinctions include:
*Conversion rates from enzymatic synthesis using surface-displayed kinases .
Comparison with Modified Nucleoside Triphosphates
2.2.1. 3'-Azido-3'-Deoxythymidine-5'-Triphosphate (AZTTP)
- Structure : AZTTP is a thymidine analog with an azido (-N₃) group replacing the 3'-hydroxyl (-OH) of dTTP .
- Function : AZTTP acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT), incorporating into viral DNA and causing chain termination .
- Key Differences from dTTP: AZTTP lacks a 3'-OH group, rendering it non-extendable by DNA polymerases . AZTTP exhibits a lower affinity for human DNA polymerases, contributing to its selective antiviral activity . Kinetic Parameters: AZTTP has a Ki of 35 nM against dTTP in HIV-1 RT inhibition assays, indicating potent competitive inhibition .
2.2.2. 5-Fluoro-2'-Deoxyuridine-5'-Triphosphate (FdUTP)
- Structure : FdUTP is a fluorinated analog of dTTP, with a fluorine atom replacing the 5'-hydrogen of uracil .
- Function : FdUTP incorporates into DNA, causing strand breaks and cytotoxicity by disrupting thymidylate synthase (TYMS) activity .
- Key Differences from dTTP :
2.2.3. 2',3'-Didehydro-3'-Deoxythymidine-5'-Triphosphate (D4TTP)
- Structure : D4TTP lacks both 2'- and 3'-hydroxyl groups, forming an unsaturated bond between C2' and C3' .
- Function : D4TTP inhibits HIV-1 RT by competing with dTTP for incorporation into viral DNA .
- Key Differences from dTTP :
Research Findings and Clinical Implications
dTTP Pool Dynamics and Drug Resistance
- dTTP Depletion Strategies : Inhibitors of TYMS (e.g., 5-fluorouracil) or dihydrofolate reductase (e.g., methotrexate) reduce dTTP pools, enhancing the activation of prodrugs like D4T by lowering competition for thymidine kinase .
- AZT Toxicity : Incorporation of AZT into mitochondrial DNA correlates with bone marrow toxicity, as observed in human progenitor cells (IC50 = 10 µM) .
Structural Insights into Enzyme Specificity
- HIV-1 Reverse Transcriptase : AZTTP and dTTP exhibit similar Km values (~5–10 µM) for incorporation into DNA-primed RNA templates, but AZTTP causes biphasic inhibition due to forced polymerization termination .
- Thymidylate Synthase : TYMS dimer asymmetry ensures precise dUMP methylation, a step bypassed by dTTP salvage pathways .
Biological Activity
Deoxythymidine-5'-triphosphate (dTTP) is a nucleotide that plays a critical role in DNA synthesis and repair. It serves as a substrate for DNA polymerases, facilitating the incorporation of thymidine into DNA strands during replication. This article delves into the biological activity of dTTP, exploring its mechanisms, interactions, and applications in various fields of research.
Structure and Function
dTTP is a nucleoside triphosphate composed of three phosphate groups, a deoxyribose sugar, and a thymine base. Its structure allows it to participate in the formation of phosphodiester bonds between nucleotides, which is essential for DNA chain elongation.
Component | Description |
---|---|
Molecular Formula | C10H15N2O13P3 |
Molecular Weight | 507.18 g/mol |
Role in DNA Synthesis | Substrate for DNA polymerases |
1. Incorporation into DNA
dTTP is incorporated into the growing DNA strand by DNA polymerases during the S phase of the cell cycle. The enzyme catalyzes the addition of dTTP to the 3' end of the nascent DNA strand, releasing pyrophosphate (PPi) and facilitating chain elongation.
2. Inhibition Studies
Research has demonstrated that various analogs of dTTP can exhibit different levels of inhibition against viral reverse transcriptases and human DNA polymerases. For instance, beta-L-3'-azido-3'-deoxythymidine 5'-triphosphate (L-AZTTP) was found to moderately inhibit HIV reverse transcriptase with a K(i) value of 2 µM but showed significantly lower potency compared to its D-enantiomer counterpart .
Case Studies
-
HIV Research
- A study reported that magnetic nanoparticle-bound AZTTP (MP-AZTTP) retained its biological activity and effectively suppressed HIV-1 replication in peripheral blood mononuclear cells. This formulation aims to enhance drug delivery across the blood-brain barrier, targeting HIV reservoirs in the brain .
- DNA Repair Mechanisms
Research Uses
dTTP is extensively used in molecular biology for:
- Polymerase Chain Reaction (PCR) : As a key component for amplifying DNA sequences.
- DNA Sequencing : Facilitating the synthesis of complementary strands.
- Labeling Experiments : Tritiated dTTP is employed to trace incorporation into DNA, aiding studies on replication and repair processes .
Summary of Findings
The biological activity of this compound is multifaceted, influencing both fundamental biological processes such as DNA replication and repair and therapeutic applications in virology and cancer research. The following table summarizes key findings from various studies:
Q & A
Basic Research Questions
Q. What is the biochemical role of dTTP in DNA synthesis, and how does it influence polymerase fidelity?
dTTP serves as a substrate for DNA polymerases and reverse transcriptases during DNA replication and repair. Its incorporation into the growing DNA strand depends on complementary base pairing with adenine in the template strand. Polymerase fidelity is influenced by the concentration and balance of dTTP relative to other dNTPs; excess dTTP can increase misincorporation rates due to kinetic competition . Methodologically, researchers should optimize dNTP concentrations (typically 200 µM each in PCR) and maintain Mg²⁺:dNTP ratios (e.g., 1.5–2.0 mM Mg²⁺) to minimize errors .
Q. How should dTTP be stored to ensure stability in long-term experiments?
dTTP is sensitive to freeze-thaw cycles and enzymatic degradation. Store lyophilized dTTP at –20°C in anhydrous conditions. For solutions, use Tris-EDTA buffers (pH 7.0–8.0) and aliquot to avoid repeated thawing. Lithium salts (e.g., 100 mM dTTP lithium salt) enhance stability for high-throughput applications .
Q. What analytical methods are used to verify dTTP purity and concentration?
- UV Spectrophotometry : Measure absorbance at 267 nm (ε = 9.5 × 10³ M⁻¹cm⁻¹ at pH 7.0) .
- HPLC : Use ion-pair chromatography with a MonoQ column and triethylammonium acetate gradient for separation of dNTPs .
- Mass Spectrometry : Confirm molecular identity via electrospray ionization (ESI-MS) in negative ion mode .
Advanced Research Questions
Q. How can dTTP analogs be designed to study DNA repair mechanisms or antiviral activity?
Modified dTTP analogs (e.g., 3'-azido-dTTP, AZT triphosphate) act as chain terminators by lacking a 3'-OH group, inhibiting viral polymerases like HIV reverse transcriptase and HBV DNA polymerase . For mechanistic studies:
- Synthesis : Use Ludwig’s method for triphosphate derivatization, involving phosphorus oxychloride and pyrophosphate .
- Assays : Measure incorporation efficiency using radiolabeled [α-³²P]-dTTP in primer extension assays .
Q. What experimental controls are critical when analyzing dTTP’s role in SAMHD1 dNTPase activity?
SAMHD1 hydrolyzes dTTP to regulate cellular dNTP pools. Key controls include:
- Substrate Specificity : Compare dTTP with analogs like dTMPNPP (non-hydrolyzable mimic) to distinguish hydrolysis from allosteric effects .
- Activator/Inhibitor Titration : Use dGTP as an allosteric activator and validate with knockout cell lines .
- Enzyme-Coupled Assays : Monitor phosphate release via malachite green or radioactive detection .
Q. How do dTTP pool imbalances contribute to replication stress or mutagenesis?
Elevated dTTP levels disrupt dNTP homeostasis, leading to:
- Replication Errors : Misincorporation of thymine opposite guanine (T-G mismatches) due to reduced proofreading .
- DNA Repair Defects : Impaired base excision repair (BER) when dTTP competes with dCTP for polymerase β binding . Methodological Mitigation : Use LC-MS/MS to quantify intracellular dNTP pools and synchronize cell cycles to standardize measurements .
Q. What are the challenges in using dTTP for single-molecule DNA sequencing technologies?
- Background Noise : Minimize nonspecific binding by optimizing buffer ionic strength (e.g., 150 mM KCl).
- Real-Time Monitoring : Incorporate fluorescently tagged dTTP analogs (e.g., Cy3-dTTP) and track incorporation via total internal reflection fluorescence (TIRF) microscopy .
Q. Data Contradiction Analysis
Q. How to resolve discrepancies in dTTP kinetic parameters reported across studies?
Variations in (Michaelis constant) for dTTP often arise from:
- Enzyme Source : Bacterial vs. eukaryotic polymerases exhibit differing affinities .
- Buffer Conditions : Mg²⁺ concentrations and pH alter enzyme kinetics. Standardize assays using 10 mM Tris-HCl (pH 8.8) and 1.5 mM MgCl₂ .
- Substrate Purity : Validate dTTP purity via HPLC and adjust calculations for lot-specific activity .
Properties
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N2O14P3/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVNXKFIZYSCEB-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N2O14P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27821-54-1 (tri-hydrochloride salt) | |
Record name | Thymidine 5'-triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000365082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30189998 | |
Record name | Thymidine 5'-triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless solid; [GE Healthcare MSDS], Solid | |
Record name | Thymidine 5'-triphosphate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18015 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Thymidine 5'-triphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001342 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
365-08-2 | |
Record name | dTTP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=365-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thymidine 5'-triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000365082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymidine 5'-triphosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02452 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Thymidine 5'-triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thymidine 5'-(tetrahydrogen triphosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.064 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THYMIDINE TRIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QOP4K539MU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Thymidine 5'-triphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001342 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.